methyl 1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole
- 2-[(2-methylpiperidin-1-yl)methyl]aniline
Uniqueness
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-5-6-10-20(13)17(21)12-19-11-15(18(22)23-2)14-8-3-4-9-16(14)19/h3-4,8-9,11,13H,5-7,10,12H2,1-2H3 |
InChI Key |
FNFDOWSUYYVTRR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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